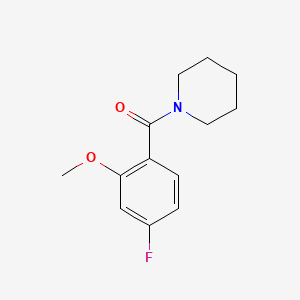

(4-Fluoro-2-methoxyphenyl)(piperidin-1-yl)methanone

Description

Properties

IUPAC Name |

(4-fluoro-2-methoxyphenyl)-piperidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16FNO2/c1-17-12-9-10(14)5-6-11(12)13(16)15-7-3-2-4-8-15/h5-6,9H,2-4,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZNOMLDTFUMJSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)F)C(=O)N2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16FNO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.27 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluoro-2-methoxyphenyl)(piperidin-1-yl)methanone typically involves the following steps:

Starting Materials: The synthesis begins with 4-fluoro-2-methoxybenzoyl chloride and piperidine.

Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.

Procedure: The 4-fluoro-2-methoxybenzoyl chloride is added dropwise to a solution of piperidine and triethylamine in an appropriate solvent, such as dichloromethane, under an inert atmosphere. The reaction mixture is stirred at room temperature for several hours.

Workup: After completion of the reaction, the mixture is washed with water and the organic layer is separated. The solvent is then evaporated under reduced pressure to obtain the crude product, which is purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Fluoro-2-methoxyphenyl)(piperidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base, such as sodium hydride or potassium carbonate.

Major Products

Oxidation: Formation of 4-fluoro-2-methoxybenzoic acid or 4-fluoro-2-methoxybenzaldehyde.

Reduction: Formation of (4-fluoro-2-methoxyphenyl)(piperidin-1-yl)methanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

(4-Fluoro-2-methoxyphenyl)(piperidin-1-yl)methanone has been investigated for its potential therapeutic properties. Its structure suggests it may interact with various biological targets, particularly in the central nervous system:

- Serotonin Receptor Modulation : The compound may act as an agonist or antagonist at serotonin receptors, which are crucial in regulating mood and behavior. Studies indicate that similar compounds have shown efficacy in modulating the 5-HT1A receptor, which is implicated in anxiety and depression treatments .

Research has demonstrated that derivatives of this compound exhibit various biological activities:

- Antidepressant Effects : Compounds structurally related to this compound have been shown to possess antidepressant-like effects in animal models, suggesting potential utility in treating mood disorders .

- Neuropharmacology : The interaction with neurotransmitter systems positions this compound as a candidate for further research into neuropharmacological applications.

Industrial Applications

The compound's unique chemical structure allows it to be utilized as an intermediate in the synthesis of other organic compounds and materials. It is also being explored for use in the production of polymers and coatings due to its chemical stability and reactivity .

Data Table: Comparison with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| This compound | Piperidine derivative | Potential serotonin receptor modulator |

| (4-Fluoro-3-methoxyphenyl)(pyrrolidin-1-yl)methanone | Pyrrolidine derivative | Antidepressant-like effects observed |

| (4-Fluoro-2-methoxyphenyl)(piperazin-1-yl)methanone | Piperazine derivative | Neuroleptic properties investigated |

Study on Serotonin Receptor Agonists

In a study examining the effects of various serotonin receptor agonists, including derivatives of this compound, researchers found that these compounds significantly influenced behavioral responses in animal models. The agonists showed promise in reducing anxiety-like behaviors, highlighting their potential therapeutic applications .

Pharmacokinetics and Metabolism

A pharmacokinetic study demonstrated that after administration, related compounds exhibited rapid distribution in brain tissues with varying half-lives. These findings are crucial for understanding dosing regimens and therapeutic windows for future clinical applications .

Mechanism of Action

The mechanism of action of (4-Fluoro-2-methoxyphenyl)(piperidin-1-yl)methanone is not fully understood, but it is believed to interact with specific molecular targets in the body. The piperidine ring can interact with neurotransmitter receptors, potentially modulating their activity. The fluorine atom may enhance the compound’s binding affinity to its target, while the methoxy group can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Key Observations :

- Halogen Effects : The 4-fluoro substitution (as in the target compound) demonstrates superior antimicrobial and antioxidant activity compared to 4-chloro analogues, likely due to enhanced electronegativity and reduced steric hindrance .

- Biased Agonism : Compounds like F13714 and NLX-101 incorporate bulky pyrimidinyl/pyridinyl groups, enabling selective activation of 5-HT1A receptor signaling pathways (e.g., pERK1/2 over β-arrestin) .

- Heterocyclic Extensions: Imidazo[1,2-b]pyridazine derivatives () exhibit high purity (>99%) and target non-CNS proteins, highlighting structural adaptability .

Physicochemical Properties

- Purity : Imidazo[1,2-b]pyridazine derivatives () achieve >99% HPLC purity, critical for preclinical studies .

- Melting Points : Crystalline forms of tryptase inhibitors () melt at 162°C, suggesting high stability .

- logP and Solubility: While data for the target compound are absent, analogues like (morpholin-4-yl)[2-(piperidin-1-yl)pyridin-3-yl]methanone (logP = 1.48) indicate moderate lipophilicity, suitable for blood-brain barrier penetration .

Biological Activity

(4-Fluoro-2-methoxyphenyl)(piperidin-1-yl)methanone is an organic compound that has garnered attention for its potential biological activities. With a molecular formula of C12H14FNO2 and a molecular weight of 223.24 g/mol, this compound is being explored for various therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology.

The compound features a piperidinyl moiety attached to a methanone group, which influences its interaction with biological targets. The presence of the fluorine and methoxy groups on the phenyl ring enhances its lipophilicity and alters its pharmacokinetic properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that it may modulate enzyme activity, leading to various biological effects such as anti-inflammatory, analgesic, and potential anticancer properties .

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Anticancer Activity

Recent studies have shown that compounds similar to this compound exhibit significant anticancer properties. For instance, analogs have been tested against various cancer cell lines, demonstrating IC50 values below 10 µM, indicating potent cytotoxic effects .

2. Antimicrobial Properties

Research has highlighted the effectiveness of related compounds against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) ranging from 6.3 to 23 µM . This suggests potential applications in treating bacterial infections.

3. Enzyme Inhibition

The compound has been investigated for its inhibitory effects on various enzymes, including monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH), which are crucial in the endocannabinoid system . These interactions may contribute to its analgesic properties.

Case Studies

Several case studies have explored the biological activity of this compound and its analogs:

- Study on Anticancer Activity : A study evaluated a series of piperidine derivatives for their anticancer effects on breast cancer cell lines. The results indicated that certain derivatives exhibited significant growth inhibition, with one compound showing an IC50 value of 5 µM against MDA-MB-231 cells .

- Antimicrobial Efficacy : Another research project focused on the antimicrobial properties against Mycobacterium tuberculosis, where several analogs were synthesized and tested for their MIC values, revealing promising results for future drug development .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C12H14FNO2 |

| Molecular Weight | 223.24 g/mol |

| Anticancer IC50 | <10 µM |

| Antimicrobial MIC | 6.3 - 23 µM |

| Enzyme Inhibition | MAGL, FAAH |

Q & A

Basic: What synthetic methodologies are recommended for synthesizing (4-Fluoro-2-methoxyphenyl)(piperidin-1-yl)methanone?

Answer:

The synthesis typically involves multi-step reactions, starting with the preparation of the 4-fluoro-2-methoxyphenyl moiety via electrophilic substitution or coupling reactions. The piperidine ring is then functionalized, often through nucleophilic acyl substitution or condensation reactions. Key steps include:

- Coupling reactions : Use of catalysts like palladium for cross-coupling aryl halides with piperidine derivatives .

- Purification : Column chromatography (e.g., n-hexane/EtOAc gradients) and recrystallization to achieve >95% purity .

- Optimization : Temperature control (e.g., 60–80°C) and solvent selection (e.g., DMF or THF) to improve yields (reported up to 84% for analogous compounds) .

Basic: Which analytical techniques are critical for confirming structural integrity?

Answer:

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR validate substituent positions and stereochemistry. For example, aromatic protons in the 4-fluoro-2-methoxyphenyl group resonate at δ 6.8–7.2 ppm .

- High-Performance Liquid Chromatography (HPLC) : Retention times (e.g., 13.036 minutes at 254 nm) and peak area analysis (>95%) confirm purity .

- Infrared Spectroscopy (IR) : Detects carbonyl stretching (~1650–1700 cm⁻¹) and C-F bonds (~1100–1200 cm⁻¹) .

Advanced: How can researchers resolve contradictions in elemental analysis data?

Answer:

Discrepancies in carbon/hydrogen/nitrogen percentages (e.g., ±0.3% deviation) may arise from hygroscopicity or incomplete combustion. Mitigation strategies include:

- Repetition under anhydrous conditions : Use of inert atmospheres (N2/Ar) during sample preparation .

- Alternative methods : Combustion analysis coupled with mass spectrometry for higher accuracy .

Advanced: What computational approaches predict the compound’s interaction with biological targets?

Answer:

- Molecular docking : Assess binding affinity to receptors (e.g., serotonin transporters) using software like AutoDock Vina. Fluorine’s electronegativity enhances interactions with hydrophobic pockets .

- Molecular Dynamics (MD) : Simulate stability of ligand-receptor complexes over 100 ns trajectories to evaluate binding modes .

Basic: What solubility properties should be considered for in vitro assays?

Answer:

The compound’s solubility is influenced by the fluorophenyl (lipophilic) and methoxy (polar) groups:

- High solubility : In DMSO (>10 mg/mL) and chloroform.

- Low solubility : In aqueous buffers (e.g., PBS); use co-solvents like ethanol (≤5% v/v) to avoid precipitation .

Advanced: How do structural modifications impact biological activity?

Answer:

- Fluorine substitution : Enhances metabolic stability and blood-brain barrier penetration via increased lipophilicity (logP ~2.5) .

- Methoxy group : Modulates electron density, affecting π-π stacking with aromatic residues in enzyme active sites (e.g., CYP450 isoforms) .

- Piperidine scaffold : Conformational flexibility improves binding to G-protein-coupled receptors (GPCRs) .

Basic: What purification methods are effective for isolating the compound?

Answer:

- Flash chromatography : Silica gel with gradients of n-hexane/EtOAc (e.g., 5:5 ratio) .

- Recrystallization : Ethanol/water mixtures yield crystalline products with >99% purity .

Advanced: What strategies validate enzyme inhibition mechanisms?

Answer:

- Competitive inhibition assays : Measure IC50 values under varying substrate concentrations (e.g., Lineweaver-Burk plots) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish competitive vs. allosteric inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.